A Technical Guide to 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃: Synthesis, Characterization, and Application as a High-Fidelity Internal Standard
A Technical Guide to 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃: Synthesis, Characterization, and Application as a High-Fidelity Internal Standard
Executive Summary: This document provides a comprehensive technical overview of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the corresponding unlabeled compound, a known impurity and process-related substance associated with Tofacitinib.[1][2] Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] Stringent control and monitoring of its impurities are mandated by regulatory bodies to ensure drug safety and efficacy.[2] This guide details the compound's chemical structure, physicochemical properties, and the rationale for its ¹³C₃ labeling. It outlines a conceptual synthetic pathway, discusses key analytical characterization techniques, and provides a detailed workflow for its application in validated LC-MS/MS bioanalytical methods. This document is intended for researchers, analytical scientists, and drug development professionals engaged in pharmaceutical quality control and pharmacokinetic studies.
Section 1: Introduction to the Parent Compound and the Rationale for Isotopic Labeling
Chemical Identity and Relationship to Tofacitinib
The unlabeled parent compound, 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile, is recognized as a significant process-related impurity and potential degradant in the synthesis of Tofacitinib.[1][3] Its presence in the final active pharmaceutical ingredient (API) must be accurately monitored and controlled within strict limits defined by pharmacopeial standards.[2] The structural similarity to Tofacitinib underscores the need for robust analytical methods to resolve and quantify it distinctly from the API and other related substances.[4]
Physicochemical Properties
The fundamental properties of the unlabeled parent compound are summarized below. The ¹³C₃ labeled version will exhibit an identical chemical structure and reactivity, with a predictable increase in molecular weight.
| Property | Value | Source |
| Chemical Name | 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile | [5][6] |
| CAS Number | 374067-80-8 | [5][7] |
| Molecular Formula | C₁₁H₈N₄O₂ | [5][6] |
| Molecular Weight | 228.21 g/mol | [5] |
| Appearance | Typically a solid | [8] |
The ¹³C₃ labeled analogue, 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl-4,5,6-¹³C₃)amino)benzonitrile, has a molecular weight of approximately 231.07 g/mol , reflecting the incorporation of three ¹³C isotopes.[7][9]
The Imperative for Isotopic Labeling in Quantitative Analysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[10] A SIL-IS has a chemical structure identical to the analyte being measured, but with a higher mass due to the incorporated heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[10][]
Core Advantages of Using a SIL-IS:
-
Compensates for Matrix Effects: It co-elutes with the analyte, experiencing the same ionization suppression or enhancement in the mass spectrometer source, which mathematically cancels out these variable effects.[]
-
Corrects for Sample Loss: Any loss of analyte during sample extraction, handling, and injection is mirrored by a proportional loss of the SIL-IS, ensuring the analyte/IS ratio remains constant.[12]
-
Improves Precision and Accuracy: By mitigating variability from the sample matrix and preparation process, the SIL-IS enables highly reproducible and accurate quantification, essential for regulatory submissions and pharmacokinetic studies.[10]
The ¹³C₃ label on 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile provides a mass shift of +3 Da, which is sufficient to prevent isotopic overlap and ensure distinct detection from the unlabeled analyte.[]
Section 2: Synthesis and Isotopic Labeling Strategy
Conceptual Synthetic Pathway for the Parent Compound
The synthesis of the parent compound, 4-[(4,6-dihydroxy-2-pyrimidinyl)amino]benzonitrile, can be achieved via the cyclocondensation of N-(4-Cyanophenyl)guanidine with a malonic ester derivative.[13][14] This established chemical route provides a robust foundation for the synthesis of both the labeled and unlabeled compounds.
A plausible reaction scheme involves heating N-(4-Cyanophenyl)guanidine with an appropriate 3-alkoxy acrylate or dialkyl malonate derivative in a high-boiling solvent.[13][15]
Caption: Conceptual synthesis of the parent compound.
Strategy for ¹³C₃ Labeling
The specific labeling pattern, 4-((4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl-4,5,6-¹³C₃)amino)benzonitrile, indicates that the three heavy carbons are incorporated into the pyrimidine ring.[7][9] This is achieved by using a ¹³C₃-labeled malonic ester derivative as a starting material in the synthesis described above.
Step-by-Step Conceptual Protocol:
-
Procurement of Labeled Precursor: Obtain or synthesize diethyl malonate-¹³C₃ or a similar labeled C3 building block. This is the most critical and specialized step.
-
Reaction Setup: In a suitable reaction vessel, combine N-(4-Cyanophenyl)guanidine with the diethyl malonate-¹³C₃ derivative and a high-boiling point solvent like N-methylpyrrolidinone (NMP).[14]
-
Cyclocondensation: Heat the mixture under reflux conditions (e.g., 140-160°C) for several hours to drive the cyclization and formation of the ¹³C₃-labeled pyrimidine ring.[13][14]
-
Workup and Purification: After cooling, the product typically precipitates from the reaction mixture. It is then isolated by filtration. Further purification is achieved by recrystallization or slurrying in a solvent like ethanol to remove unreacted starting materials and byproducts.[14]
-
Characterization: The final product's identity and isotopic enrichment are confirmed using high-resolution mass spectrometry and NMR spectroscopy.
Section 3: Structural Elucidation and Analytical Characterization
The confirmation of the structure and purity of 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃ relies on a combination of chromatographic and spectroscopic techniques.
| Technique | Expected Results for ¹³C₃ Labeled Compound | Purpose |
| High-Resolution Mass Spectrometry (HRMS) | A molecular ion peak at m/z ~231.07, which is +3.0099 Da higher than the unlabeled compound (m/z 228.06).[5][9] Fragmentation patterns will be similar to the unlabeled standard, but fragments containing the pyrimidine ring will show a +3 Da mass shift. | Confirms molecular weight, isotopic incorporation, and structural identity. |
| ¹H NMR Spectroscopy | The proton NMR spectrum will be nearly identical to the unlabeled standard, as ¹³C isotopes do not significantly alter proton chemical shifts. | Confirms the overall proton framework of the molecule. |
| ¹³C NMR Spectroscopy | The signals corresponding to the C4, C5, and C6 positions of the pyrimidine ring will be significantly enhanced and may show altered splitting patterns due to ¹³C-¹³C coupling. | Confirms the specific locations of the isotopic labels. |
| High-Performance Liquid Chromatography (HPLC) | The labeled compound will have the same retention time as the unlabeled analyte under reversed-phase conditions, as isotopic substitution does not affect its chromatographic behavior.[10] | Confirms chromatographic purity and co-elution with the analyte. |
Section 4: Application in a Validated LC-MS/MS Bioanalytical Method
The primary application of this compound is as an internal standard for the quantification of its unlabeled analogue in complex matrices such as plasma, raw materials (API), or finished drug products.[16]
The Principle of Stable Isotope Dilution Assay (SIDA)
The method relies on adding a known, fixed amount of the ¹³C₃-labeled internal standard to every sample, calibrator, and quality control (QC) sample.[17] The samples are then processed and analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[17] This ratio-based calculation corrects for variations in sample preparation and instrument response.[]
Step-by-Step Experimental Workflow
Caption: Workflow for quantification using a SIL-IS.
Mass Spectrometric Detection
Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Example MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Analyte | 229.1 [M+H]⁺ | Fragment A | Specific fragment derived from the parent molecule. |
| ¹³C₃-Internal Standard | 232.1 [M+H]⁺ | Fragment A + 3 | The same fragmentation pathway results in a product ion with a +3 Da mass shift if the fragment contains the labeled ring. |
Note: Specific fragment m/z values must be determined empirically by infusing the pure compounds into the mass spectrometer.
Section 5: Quality Control, Storage, and Safety
Purity and Isotopic Enrichment: The SIL-IS must be of high chemical purity (>98%) and high isotopic enrichment (>99% ¹³C) to prevent any contribution to the analyte signal. Its concentration in the spiking solution must be accurately known.
Storage: The compound should be stored in a well-sealed container, protected from light, and kept at a low temperature (e.g., -20°C for long-term storage) to ensure stability.
Safety: As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Consult the Safety Data Sheet (SDS) for specific handling and toxicity information.
Section 6: Conclusion
4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-¹³C₃ is an indispensable tool for the rigorous quality control of Tofacitinib and for conducting precise pharmacokinetic studies. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays represents the pinnacle of bioanalytical practice, enabling the generation of reliable, accurate, and reproducible data that meets stringent regulatory requirements. The principles and methodologies outlined in this guide provide a framework for its synthesis, characterization, and effective implementation in a drug development or quality control laboratory.
References
-
SynThink. Tofacitinib EP Impurities & USP Related Compounds. Available from: [Link]
- Google Patents. CN103193719B - Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile.
- Google Patents. CN110606846A - Tofacitinib citrate impurity and analysis method and application thereof.
-
QCS Standards. Sharing Research on Impurities Related to Tofacitinib Citrate Tablets, a Treatment for Rheumatoid Arthritis. Available from: [Link]
-
Pharmaffiliates. Tofacitinib Citrate-impurities. Available from: [Link]
-
Zhang, K. et al. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 145, 539-547. Available from: [Link]
-
Gao, Q. et al. (2022). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. Frontiers in Molecular Biosciences, 9, 894539. Available from: [Link]
-
Celerion. Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Available from: [Link]
-
Chitra, P. et al. (2023). An Efficient LC-MS/MS Method for Determining N-nitroso Tofacitinib Toxicity In the Tablet Form. Research Journal of Pharmacy and Technology, 16(5), 2165-2170. Available from: [Link]
-
PubMed. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Available from: [Link]
-
IsoLife. Internal Standards for Food and Nutrition. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45486744, 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile. Available from: [Link]
-
Zhang, W. et al. (2022). Simultaneous determination of tofacitinib and its principal metabolite in beagle dog plasma by UPLC-MS/MS and its application in pharmacokinetics. Arabian Journal of Chemistry, 15(1), 103513. Available from: [Link]
-
Challa, D. et al. (2015). A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study. Biomedical Chromatography, 29(5), 705-712. Available from: [Link]
-
LookChem. 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile. Available from: [Link]
-
PubChemLite. 4-[(4-hydroxy-2-pyrimidinyl)amino]benzonitrile (C11H8N4O). Available from: [Link]
- Google Patents. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile. Available from: https://patents.google.
- Google Patents. AU2006251163B2 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile. Available from: https://patents.google.
-
Al-Qaisi, J. A. et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 29(5), 1083. Available from: [Link]
-
Jaber, M. A. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3329-3338. Available from: [Link]
-
Mills, M. J. et al. (2023). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 22(12), 4005-4016. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharing Research on Impurities Related to Tofacitinib Citrate Tablets, a Treatment for Rheumatoid Arthritis | QCS Standards [qcsrm.com]
- 5. 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile | C11H8N4O2 | CID 45486744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile|374067-80-8|lookchem [lookchem.com]
- 7. 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 [lgcstandards.com]
- 8. CAS 329187-59-9: 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benz… [cymitquimica.com]
- 9. 4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 [lgcstandards.com]
- 10. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. CN103193719B - Preparation method of 4-[(4-Hydroxy-2-pyrimidinyl) amino] benzonitrile - Google Patents [patents.google.com]
- 14. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents [patents.google.com]
- 15. AU2006251163B2 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile - Google Patents [patents.google.com]
- 16. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
